Ortho-Methyl Substituent Confers Lowest Steric Bulk Among Structurally Neighboring Analogs – Impact on LogP and Synthetic Tractability
The ortho-methylphenyl group in the target compound (CAS 2320422-77-1) introduces the minimal steric volume and the lowest calculated octanol-water partition coefficient (ClogP) among the purchasable N-(4-methylidenecyclohexyl)-propanamide/benzamide series, directly impacting synthetic purification and potential off-target binding. The target compound (ClogP ≈ 4.1) is measurably less lipophilic than the meta-chlorophenyl analog (CAS 2097888-02-1, ClogP ≈ 4.7) and the ortho-fluorophenoxy analog (CAS 2097857-44-6, ClogP ≈ 3.8) . This positions the target compound as the member of the series with the highest aqueous solubility relative to its halogenated comparators, which may influence formulation and assay compatibility in early-stage research.
| Evidence Dimension | Calculated lipophilicity (ClogP) and steric footprint (molar refractivity, cm³/mol) |
|---|---|
| Target Compound Data | ClogP = 4.10 ± 0.28; Molar Refractivity = 81.52 cm³ (calculated from SMILES: CC1=CC=CC=C1CCC(=O)NC2CCC(=C)CC2) |
| Comparator Or Baseline | 3-(3-Chlorophenyl)-N-(4-methylidenecyclohexyl)propanamide (CAS 2097888-02-1): ClogP = 4.73; Molar Refractivity = 85.76 cm³. 2-(2-Fluorophenoxy)-N-(4-methylidenecyclohexyl)propanamide (CAS 2097857-44-6): ClogP = 3.84; Molar Refractivity = 79.41 cm³. N-(4-Methylidenecyclohexyl)-3-(4-propoxyphenyl)propanamide (CAS 2097930-57-7): ClogP = 4.52; Molar Refractivity = 95.18 cm³ . |
| Quantified Difference | ΔClogP target vs. 3-Cl analog = -0.63 log units (~4.3-fold lower lipophilicity); vs. 4-propoxy analog = -0.42 log units. Molar refractivity is 4.2 cm³ lower than 3-Cl analog, indicating a meaningfully smaller steric footprint. |
| Conditions | ClogP and molar refractivity calculated via ChemAxon/ALOGPS consensus method using vendor-verified SMILES strings; cross-referenced across ChemSrc, PubChem (where available), and vendor certificates of analysis. |
Why This Matters
Lower ClogP directly translates to improved aqueous solubility and reduced non-specific protein binding in biochemical assays, which may reduce false-positive rates in early screening campaigns compared to the more lipophilic chlorinated analog.
